Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate
CAS No.:
Cat. No.: VC18400623
Molecular Formula: C13H21N3O4
Molecular Weight: 283.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21N3O4 |
|---|---|
| Molecular Weight | 283.32 g/mol |
| IUPAC Name | methyl 2,5-dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C13H21N3O4/c1-8-9(7-14-12(18)20-13(2,3)4)10(11(17)19-6)16(5)15-8/h7H2,1-6H3,(H,14,18) |
| Standard InChI Key | XDFXPCJGJACULM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C(=C1CNC(=O)OC(C)(C)C)C(=O)OC)C |
Introduction
Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate is a synthetic organic compound belonging to the class of pyrazole derivatives. It features a tert-butoxycarbonyl (Boc) protected amino group, a dimethyl substitution on the pyrazole ring, and a carboxylate ester functional group. This compound is of interest in medicinal chemistry due to the diverse biological activities associated with pyrazole derivatives.
Chemical Formula and Molecular Weight
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Chemical Formula: C13H21N3O4
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Molecular Weight: 283.32 g/mol
Structural Features
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The compound includes a pyrazole ring with methyl groups at the 1 and 3 positions.
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A Boc-protected amino group is attached to the 4-position via a methylene bridge.
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A methyl ester functionality is present at the 5-position of the pyrazole ring.
Synthesis
The synthesis of Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate typically involves multi-step chemical reactions. One reported method uses palladium on activated carbon in methanol under a hydrogen atmosphere at room temperature, achieving a yield of approximately 90%.
Biological Activities and Applications
Pyrazole derivatives, including Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate, are studied for their potential biological activities such as anti-inflammatory and analgesic properties. The specific biological activity of this compound remains to be fully elucidated but is likely influenced by its structural characteristics.
Chemical Reactions and Modifications
Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions due to its functional groups. For example, hydrolysis might require refluxing in an aqueous solution of hydrochloric acid to achieve complete conversion of the ester group.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate | Contains an amino group instead of Boc protection | Exhibits strong biological activity |
| Ethyl 4-(aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate | Similar structure but with ethyl ester | Different solubility and reactivity profiles |
| Methyl 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic acid | Contains a chloromethyl substituent | Enhanced electrophilicity for nucleophilic attack |
| Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate | Features Boc protection and methyl ester | Selective reactions without compromising the amino group |
Research Findings and Future Directions
Studies on pyrazole derivatives highlight their potential in medicinal chemistry. Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate is primarily used in scientific research for its potential therapeutic applications. Interaction studies involving this compound focus on its binding affinity with biological targets such as enzymes and receptors, employing techniques like surface plasmon resonance and molecular docking simulations.
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